

Application Notes and Protocols for Survodutide Clinical Trials

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Compound of Interest

Compound Name: *Survodutide*

Cat. No.: *B15605024*

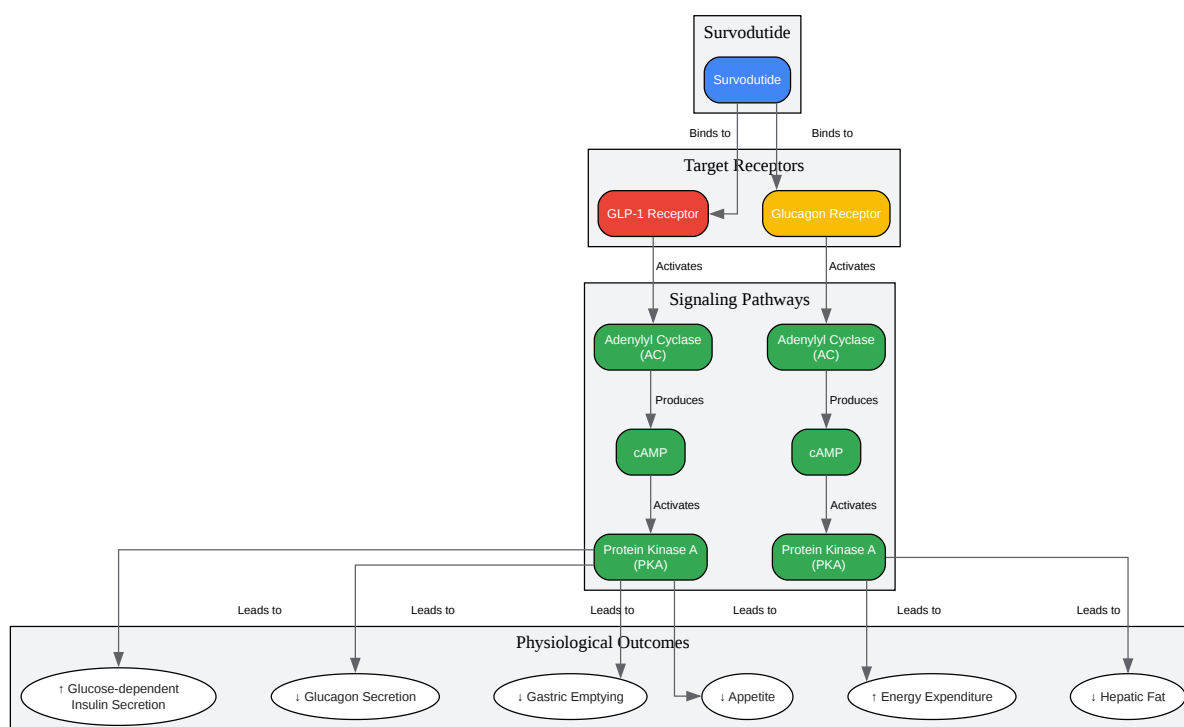
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary and secondary endpoints in clinical trials for **Survodutide**, a dual glucagon receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist. The protocols detailed below are based on methodologies employed in key clinical studies for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Survodutide's Mechanism of Action: A Dual Agonist Approach

Survodutide is an investigational treatment that concurrently activates both the glucagon and GLP-1 signaling pathways.[1] This dual agonism is hypothesized to offer synergistic effects on weight reduction and glycemic control.[2] The GLP-1R activation is known to enhance insulin secretion, suppress appetite, and slow gastric emptying.[3] The GCGR activation may increase energy expenditure and have direct effects on the liver to reduce fat content.[4][5]



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Surdutide's dual agonist signaling pathway.

Primary and Secondary Endpoints in Obesity Clinical Trials (SYNCHRONIZE™-1 & -2)

The SYNCHRONIZE™-1 and SYNCHRONIZE™-2 are Phase III clinical trials evaluating the efficacy and safety of **Survodutide** for weight management in adults with obesity or overweight, with (SYNCHRONIZE™-2) and without (SYNCHRONIZE™-1) type 2 diabetes.[\[1\]](#)
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Summary of Endpoints

Endpoint Category	Endpoint	Trial
Primary	Mean percentage change in body weight from baseline to week 76. [1] [6] [7] [8] [9]	SYNCHRONIZE™-1 & -2
	Proportion of participants achieving ≥5% body weight reduction from baseline to week 76. [1] [6] [7] [8] [9]	SYNCHRONIZE™-1 & -2
Secondary	Proportion of participants achieving body weight reductions of ≥10%, ≥15%, and ≥20% at week 76. [5] [7]	SYNCHRONIZE™-1 & -2
	Change in systolic blood pressure from baseline. [1] [6] [8] [9]	SYNCHRONIZE™-1 & -2
	Change in measures of glycemia (e.g., HbA1c). [1] [6] [8] [9]	SYNCHRONIZE™-1 & -2
	Change in waist circumference. [6]	SYNCHRONIZE™-1 & -2
	Change in body composition and liver fat content (via MRI). [1] [6] [8] [9]	SYNCHRONIZE™-1 Substudy

Experimental Protocols

- Equipment: Calibrated, high-quality digital scales.
- Procedure:
 1. Participants should wear light clothing and no shoes.
 2. Two separate weight measurements are taken and the average is recorded.
 3. Measurements are taken at baseline and at specified follow-up visits (e.g., week 76).
- Equipment: Standardized and calibrated automated oscillometric blood pressure device.
- Procedure:
 1. Participants should be seated in a quiet room for at least 5 minutes before measurement.
 2. The appropriate cuff size should be used for the participant's arm circumference.
 3. Three separate readings are taken at 1-2 minute intervals.
 4. The average of the last two readings is recorded as the final blood pressure.
- Biomarkers:
 - Glycated Hemoglobin (HbA1c)
 - Fasting Plasma Glucose (FPG)
- Procedure:
 1. HbA1c: A whole blood sample is collected in an EDTA tube. Analysis is performed using a National Glycohemoglobin Standardization Program (NGSP) certified assay.
 2. FPG: A blood sample is collected after an overnight fast of at least 8 hours. Plasma is separated and glucose concentration is measured using a standardized enzymatic assay.

Primary and Secondary Endpoints in MASH Clinical Trials

A Phase II trial has evaluated the efficacy and safety of **Survodutide** in adults with MASH and liver fibrosis (F1-F3 stages).

Summary of Endpoints and Key Results

Endpoint Category	Endpoint	Key Results (Survodutide vs. Placebo)
Primary	Histological improvement of MASH without worsening of fibrosis at 48 weeks.	Up to 83.0% of participants on Survodutide achieved this endpoint versus 18.2% on placebo. [4]
Secondary	Improvement in liver fibrosis by at least one stage without worsening of MASH.	Up to 52.3% of participants on Survodutide showed improvement in fibrosis versus 25.8% on placebo. [4] In a sub-analysis of patients with F2 and F3 fibrosis, up to 64.5% showed improvement versus 25.9% with placebo. [1] [4]
Relative reduction in liver fat content.	Up to a 64.3% relative reduction with Survodutide versus 7.3% with placebo. [4]	
Absolute change in NAFLD Activity Score (NAS).	A reduction of 2.80 - 3.30 with Survodutide versus 0.40 with placebo.	

Experimental Protocols

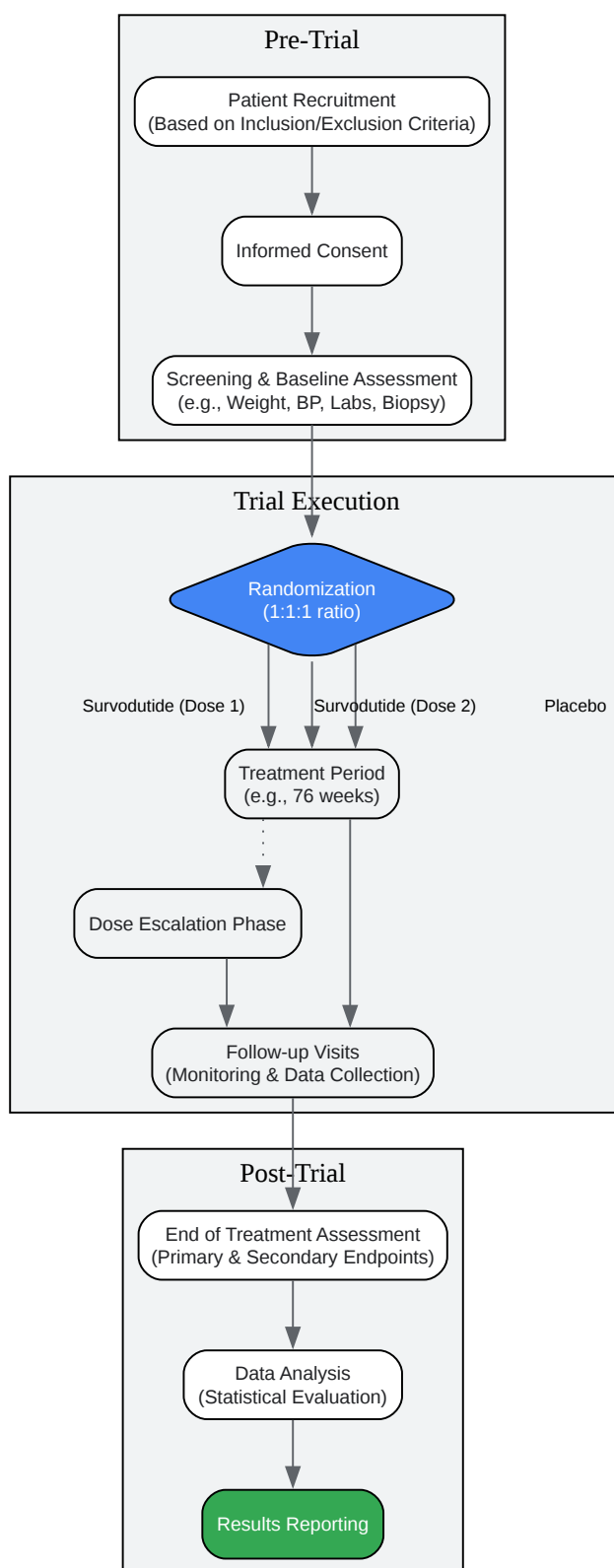
- Procedure:

1. A liver biopsy is obtained at baseline and at the end of treatment (e.g., 48 weeks).

2. The biopsy samples are processed, stained (e.g., with Hematoxylin and Eosin, Masson's trichrome), and evaluated by at least two independent pathologists blinded to treatment allocation.
- Scoring System: The NAFLD Activity Score (NAS) from the NASH Clinical Research Network is used to score the histological features:
 - Steatosis (0-3)
 - Lobular inflammation (0-3)
 - Hepatocyte ballooning (0-2)
 - Fibrosis (0-4)
 - Endpoint Definition:
 - MASH Improvement: A decrease in NAS of ≥ 2 points, with a decrease of ≥ 1 point in either lobular inflammation or ballooning, and no worsening of fibrosis.
 - Fibrosis Improvement: A decrease in fibrosis stage of ≥ 1 with no worsening of MASH.
 - Equipment: 1.5T or 3T MRI scanner.
 - Technique: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).
 - Procedure:
 1. Participants undergo a non-contrast abdominal MRI scan at baseline and at the end of treatment.
 2. A multi-echo 3D gradient-echo sequence is used to acquire images of the entire liver.
 3. Software is used to process the images and generate a PDFF map, which quantifies the percentage of fat in the liver tissue.
 4. The mean PDFF across multiple regions of interest in the liver is calculated.

Standard Randomized Controlled Trial Workflow

The **Survodutide** clinical trials follow a standard randomized, double-blind, placebo-controlled design.



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